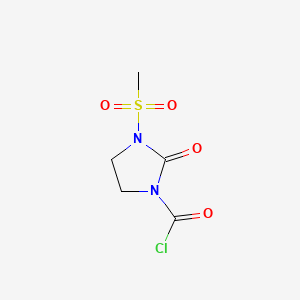

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

Vue d'ensemble

Description

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is an organosulfur compound with significant applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a sulfonyl group, an imidazolidine ring, and a carbonyl chloride functional group, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of methane and sulfuryl chloride in a radical reaction. The general reaction can be represented as: [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ] Alternatively, it can be produced by the chlorination of methanesulfonic acid with thionyl chloride or phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors where methane and sulfuryl chloride are reacted under controlled conditions to ensure high yield and purity. The process involves careful handling of reagents and by-products, particularly hydrogen chloride, which is a corrosive gas.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form methanesulfonates.

Elimination Reactions: It can undergo E1cb elimination to generate sulfene.

Reduction Reactions: It can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.

Thionyl Chloride: Used in the chlorination of methanesulfonic acid to produce the compound.

Phosgene: Another reagent used in the chlorination process.

Major Products

Methanesulfonates: Formed from the reaction with alcohols.

Sulfene: Generated through elimination reactions.

Sulfonamides: Produced via reduction reactions.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

One of the primary applications of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is its role as a precursor in the synthesis of various novel compounds. Researchers have synthesized derivatives containing oxadiazole and imidazolidine rings, which are known for their diverse biological activities.

In a study published in Pest Management Science, numerous compounds were synthesized from this compound and screened for insecticidal properties. The synthesized compounds were characterized using elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry. Notably, while none exhibited larvicidal activity, several demonstrated promising adulticidal effects with mortality rates exceeding 80% at concentrations as low as 5 µg per mosquito .

The biological implications of compounds derived from this compound extend to various therapeutic areas. For instance, some derivatives have shown potential as sodium ion channel inhibitors, which are crucial in treating neurological disorders.

Case Study: Sodium Channel Inhibition

Compounds synthesized from this chlorinated derivative have been investigated for their ability to inhibit Na v1.8 sodium ion channels. These channels are implicated in pain pathways, suggesting that derivatives could serve as potential analgesics .

Analytical Methods

The compound is also significant in analytical chemistry, particularly in liquid chromatography applications. A reverse phase high-performance liquid chromatography (HPLC) method has been developed for its separation and analysis.

HPLC Methodology

The HPLC method employs a mobile phase composed of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable for pharmacokinetic studies .

Summary of Applications

The following table summarizes the key applications of this compound:

| Application | Description |

|---|---|

| Synthesis of Novel Compounds | Used as a precursor to synthesize oxadiazole and imidazolidine derivatives with biological activity. |

| Biological Activity | Potential use in developing analgesics through sodium channel inhibition. |

| Analytical Methods | Employed in HPLC for separation and analysis in pharmacokinetic studies. |

Mécanisme D'action

The mechanism of action of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The formation of methanesulfonates from alcohols proceeds via an E1cb elimination mechanism, generating sulfene as an intermediate, followed by nucleophilic attack and proton transfer.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl Chloride: A closely related compound with similar reactivity and applications.

Tosyl Chloride: Another sulfonyl chloride used in similar substitution and elimination reactions.

Sulfonimidates: Sulfur (VI) species with applications in organic synthesis and medicinal chemistry.

Uniqueness

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to its specific structure, which combines a sulfonyl group, an imidazolidine ring, and a carbonyl chloride functional group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical processes and applications.

Activité Biologique

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is a compound with significant potential in medicinal chemistry, particularly as a precursor for antibiotic synthesis. This article explores its biological activity through various studies, synthesis methods, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C6H8ClN2O3S and a molecular weight of approximately 226.64 g/mol. Its structure features an imidazolidine ring, which is pivotal for its biological interactions. The presence of the methylsulfonyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Antimicrobial Properties

This compound has been primarily studied for its role in synthesizing mezlocillin, a beta-lactam antibiotic. This compound demonstrates significant antimicrobial activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, a common pathway for beta-lactam antibiotics .

Interaction Studies

Research indicates that this compound can react with nucleophiles such as amines and alcohols, forming stable products that may exhibit enhanced biological activity. Understanding these interactions is crucial for elucidating its pharmacological properties and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Chlorination : Involves the chlorination of 2-oxoimidazolidine derivatives.

- Sulfonylation Reactions : Incorporating the methylsulfonyl group through sulfonylation reactions enhances reactivity.

- Carbonylation Techniques : These methods allow for the introduction of the carbonyl chloride functional group.

Each method varies in yield and complexity, influencing the choice based on desired purity and application .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mezlocillin | Beta-lactam antibiotic | Contains a beta-lactam ring; used clinically |

| 2-Oxoimidazolidine-1-carbonyl chloride | Related imidazolidine | Lacks methylsulfonyl group; less reactive |

| 3-(Trifluoromethyl)-2-oxoimidazolidine-1-carbonyl chloride | Fluorinated derivative | Enhanced lipophilicity; potential for different biological activity |

The structural differences highlight how the methylsulfonyl group in this compound contributes to its unique reactivity and potential applications in medicinal chemistry .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 4 µg/mL, demonstrating promising antibacterial activity. The study further explored potential synergistic effects when combined with other antibiotics like oxacillin, yielding enhanced antimicrobial effects .

Synergistic Effects with Other Compounds

Another investigation focused on the synergistic effects of combining this compound with various ligands. Results showed that co-treatment could significantly lower MIC values against resistant bacterial strains, suggesting that this compound may enhance the efficacy of existing antibiotics .

Propriétés

IUPAC Name |

3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O4S/c1-13(11,12)8-3-2-7(4(6)9)5(8)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPALHHEULAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194587 | |

| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41762-76-9 | |

| Record name | 3-(Methylsulfonyl)-2-oxo-1-imidazolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41762-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041762769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride be used in the development of insecticides?

A2: Researchers have investigated the insecticidal potential of compounds containing both 1,3,4-oxadiazole and imidazolidine rings, using this compound as a starting material []. While the synthesized compounds did not exhibit larvicidal activity against Aedes aegypti mosquito larvae, several demonstrated promising adulticidal activity with mortality rates exceeding 80% at low concentrations []. These findings highlight the potential of exploring derivatives of this compound for developing new insecticides. Further research is needed to elucidate the specific mode of action and optimize the insecticidal efficacy of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.